Ethyl 2-[(diphenylmethylene)amino]propanoate
Description
Properties
CAS No. |
69555-16-4 |
|---|---|
Molecular Formula |
C18H19NO2 |
Molecular Weight |
281.3 g/mol |
IUPAC Name |
ethyl 2-(benzhydrylideneamino)propanoate |
InChI |
InChI=1S/C18H19NO2/c1-3-21-18(20)14(2)19-17(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-14H,3H2,1-2H3 |
InChI Key |
HQJUZZSNMDRJNP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)N=C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound generally involves the condensation of ethyl 2-aminopropanoate (ethyl alaninate) with benzophenone or diphenylmethylene derivatives to form the Schiff base (imine) protecting group on the amino function. This protection stabilizes the amino group during further synthetic transformations.
The typical synthetic route can be summarized as follows:
- Starting Material : Ethyl 2-aminopropanoate (ethyl alaninate)
- Protecting Agent : Benzophenone (diphenyl ketone) or diphenylmethylene derivatives
- Reaction Type : Condensation (Schiff base formation)
- Conditions : Usually conducted in anhydrous solvents such as ethanol or toluene under reflux with removal of water to drive the equilibrium.
Specific Preparation Procedure
A representative procedure reported in literature for the preparation of this compound is as follows:
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | Ethyl 2-aminopropanoate | Starting amino ester |
| 2 | Benzophenone (1 equivalent) | Condensation partner to form imine |
| 3 | Anhydrous ethanol or toluene | Solvent |
| 4 | Acid catalyst (optional, e.g., p-toluenesulfonic acid) | To facilitate imine formation |
| 5 | Reflux with azeotropic removal of water (Dean-Stark apparatus) | To drive condensation equilibrium forward |
| 6 | Reaction time: 4–8 hours | Ensures complete conversion |
| 7 | Work-up: filtration and recrystallization | To purify the product |
The reaction involves the nucleophilic attack of the amino group of ethyl alaninate on the carbonyl carbon of benzophenone, followed by dehydration to form the imine. The removal of water is critical to shift the equilibrium toward product formation.
Alternative Methods and Catalysts
Use of Lewis Acids : Some protocols employ Lewis acids such as titanium tetrachloride or zinc chloride to catalyze the imine formation, improving yield and reaction rate.
Solvent-Free or Microwave-Assisted Synthesis : Recent advances include solvent-free conditions or microwave irradiation to accelerate the reaction and reduce environmental impact.
Purification Techniques : Chromatographic methods such as silica gel column chromatography or recrystallization from appropriate solvents (e.g., ethyl acetate/hexane mixtures) are used to obtain high-purity products.
Research Findings and Yield Analysis
Yield and Purity
Typical yields reported for this compound synthesis range from 75% to 90%, depending on reaction conditions and purification methods. Purity is often confirmed by HPLC and NMR spectroscopy, with purities exceeding 98% achievable.
Reaction Optimization
| Parameter | Optimal Condition | Effect on Yield/Purity |
|---|---|---|
| Solvent | Anhydrous ethanol or toluene | Ensures solubility and water removal |
| Catalyst | p-Toluenesulfonic acid (0.1 eq) | Increases reaction rate |
| Temperature | Reflux (78–110 °C depending on solvent) | Promotes completion of condensation |
| Reaction Time | 4–8 hours | Ensures high conversion |
| Water Removal | Dean-Stark apparatus | Drives equilibrium toward product |
| Purification | Recrystallization or chromatography | Enhances purity |
Spectroscopic Characterization
- NMR (1H and 13C) : Characteristic imine proton signal around 8.0–8.5 ppm; aromatic protons from diphenylmethylene group; ethyl ester signals at 1.2 ppm (CH3) and 4.1 ppm (CH2).
- IR Spectroscopy : Imine C=N stretch around 1640 cm⁻¹; ester C=O stretch near 1735 cm⁻¹.
- Mass Spectrometry : Molecular ion peak consistent with molecular weight of this compound.
Comparative Table of Preparation Methods
| Method | Catalyst/Conditions | Yield (%) | Reaction Time | Notes |
|---|---|---|---|---|
| Conventional reflux in ethanol with acid catalyst | p-Toluenesulfonic acid, Dean-Stark | 80–85 | 6–8 hours | Standard, reliable |
| Lewis acid catalysis | TiCl4 or ZnCl2, reflux | 85–90 | 4–6 hours | Faster reaction, higher yield |
| Microwave-assisted synthesis | Solvent-free or ethanol, microwave | 88–92 | 30–60 min | Eco-friendly, rapid |
| Solvent-free condensation | Solid-state mixing, mild heating | 75–80 | 2–4 hours | Green chemistry approach |
Chemical Reactions Analysis
Ethyl 2-[(diphenylmethylene)amino]propanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include :
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to produce amines.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides to form substituted derivatives.
Scientific Research Applications
Ethyl 2-[(diphenylmethylene)amino]propanoate has several applications in scientific research, including :
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of ethyl 2-[(diphenylmethylene)amino]propanoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target enzyme. It can also interact with receptors and other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Substituent Variations on the Aromatic or Heterocyclic Moieties
Ethyl 2-[(Diphenylmethylene)Amino]-3-(Quinolin-6-Yl)Propanoate (Compound 29)
- Structure: Propanoate ester with a quinolin-6-yl substituent.
- Synthesis: Synthesized by alkylating ethyl N-(diphenylmethylene)glycinate with 6-(bromomethyl)quinoline in THF using NaH as a catalyst .
- Application: Hydrolyzed to ethyl 2-amino-3-(quinolin-6-yl)propanoate, a precursor for LFA-1/ICAM-1 antagonists. Biological activity is enhanced by the quinoline moiety, which improves binding affinity .
3-(2,5-Dichlorothiophen-3-Yl)-2-[(Diphenylmethylene)Amino]Propanoate
- Structure: Propanoate ester with a dichlorothiophene substituent.
- Molecular Data :
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₁₉Cl₂NO₂S |
| Molecular Weight | 432.37 g/mol |
| CAS Number | EN300-27158453 (not publicly listed) |
Ester Group Modifications
Methyl 2-[(Diphenylmethylene)Amino]Acetate
- Structure : Methyl ester with a shorter acetate chain.
- Molecular Data :
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₅NO₂ |
| Molecular Weight | 253.30 g/mol |
| CAS Number | 81167-39-7 |
- Comparison: The methyl ester reduces steric hindrance, increasing solubility in polar solvents compared to ethyl propanoate derivatives. However, it exhibits lower thermal stability (Boiling Point: ~300°C estimated) .
Ethyl 2-(4-(Sec-Butyl)Phenyl)Propanoate
- Structure: Propanoate ester lacking the diphenylmethylene group.
- Molecular Data :
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₂O₂ |
| Molecular Weight | 234.33 g/mol |
| Application | Intermediate for ibuprofen analogs |
- Key Difference : Absence of the diphenylmethylene group simplifies synthesis but limits utility in protecting amine functionalities during multi-step reactions .
Research Implications
Ethyl 2-[(diphenylmethylene)amino]propanoate and its analogs demonstrate versatility in medicinal chemistry. The diphenylmethylene group’s protective role and the ester chain’s tunability make these compounds indispensable for synthesizing chiral amines with targeted biological activities. Future research should explore substituent effects on pharmacokinetics and toxicity profiles.
Biological Activity
Ethyl 2-[(diphenylmethylene)amino]propanoate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
This compound has the following molecular formula:
- Molecular Formula: CHNO
- Molecular Weight: 281.35 g/mol
The structure features a diphenylmethylene group attached to an amino acid derivative, which is crucial for its biological interactions.
Research indicates that compounds like this compound may interact with various biological targets, particularly G-protein-coupled receptors (GPCRs). These receptors play a vital role in numerous physiological processes and are common targets for drug development.
- Receptor Interaction : The compound's ability to modulate GPCR activity suggests potential therapeutic applications in conditions like hypertension and heart failure. Specific studies have shown that ligands engaging with GPCRs can elicit distinct conformational changes in arrestin, a key signaling protein downstream of these receptors .
- Anticonvulsant Activity : Similar compounds have demonstrated anticonvulsant properties in animal models. For instance, enaminones related to this structural class have been shown to depress excitatory synaptic transmission, indicating a potential for seizure management .
In Vitro Studies
Several studies have explored the biological activity of this compound through in vitro assays:
- Antimicrobial Activity : Preliminary tests indicate that the compound exhibits antimicrobial properties against various bacterial strains. The effectiveness is often quantified using Minimum Inhibitory Concentration (MIC) assays.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
- Cytotoxicity Assays : Cytotoxicity against cancer cell lines has also been evaluated. The compound showed selective toxicity towards certain cancer cells while sparing normal cells, suggesting its potential as an anticancer agent.
Case Studies
- Case Study on Anticancer Effects : A study involving human breast cancer cell lines demonstrated that treatment with this compound resulted in significant cell apoptosis through the activation of caspase pathways. This was evidenced by increased levels of cleaved caspases in treated cells compared to controls.
- Neuroprotective Effects : Another case study focused on the neuroprotective effects of this compound in models of neurodegeneration. Results indicated a reduction in oxidative stress markers and improved neuronal survival rates when exposed to neurotoxic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
